Phenol, 2-iodo-6-methoxy-4-methyl-
Description
Significance of Halogenated Phenols in Advanced Synthetic Transformations
The introduction of a halogen atom onto a phenolic ring, particularly iodine, imparts unique reactivity to the molecule. Halogenated phenols are valuable intermediates in a variety of advanced synthetic transformations. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes iodinated phenols particularly susceptible to a range of reactions.
Most notably, iodoarenes are excellent precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular frameworks. The iodine substituent serves as a handle that can be selectively replaced with a wide variety of other functional groups.
From an electronic standpoint, halogens are electron-withdrawing through their inductive effect (-I) and electron-donating through resonance (+R). In the case of iodine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution and an increase in the acidity of the phenolic proton compared to phenol (B47542) itself.
Strategic Importance of Methoxy-Substituted Aromatic Systems in Chemical Design
The methoxy (B1213986) group (-OCH₃) is a common and strategically important substituent in chemical design. It is an oxygen-containing functional group that significantly influences the electronic properties of the aromatic ring. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance, a phenomenon known as the +R effect. hmdb.ca This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. hmdb.ca
Electronic and Steric Perturbations Induced by Methyl Substitution on Phenolic Frameworks
The methyl group (-CH₃) is a simple alkyl substituent that exerts both electronic and steric effects on a phenolic framework. Electronically, the methyl group is considered to be a weak electron-donating group. This is attributed to two main factors: hyperconjugation and a weak positive inductive effect (+I). sigmaaldrich.comtcichemicals.com Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This donation of electron density slightly activates the ring towards electrophilic substitution.
Academic Research Landscape and Focus on Phenol, 2-iodo-6-methoxy-4-methyl-
A comprehensive search of the scientific literature reveals that while the parent compound, 2-methoxy-4-methylphenol (B1669609) (creosol), is a well-studied and commercially available compound, there is a notable scarcity of direct research focused specifically on "Phenol, 2-iodo-6-methoxy-4-methyl-" (CAS Number: 111726-48-8). sigmaaldrich.comchemicalbook.com This suggests that this particular substitution pattern, while synthetically accessible, has not been a major target of academic or industrial investigation to date.
The interest in this molecule would likely stem from its potential as a highly functionalized building block in organic synthesis. The presence of three distinct substituents—an iodo group amenable to cross-coupling, a directing and activating methoxy group, and a methyl group for steric and electronic modulation—makes it a unique platform for the synthesis of more complex, multisubstituted aromatic compounds. chemsynthesis.comevitachem.com
Future research on this compound could explore its utility in the synthesis of novel materials or biologically active molecules. The interplay of the steric hindrance from the ortho iodo and methoxy groups and the electronic effects of all three substituents would present an interesting case study for understanding the subtleties of aromatic reactivity.
Physicochemical Properties of Related Phenolic Compounds
To provide context for the properties of "Phenol, 2-iodo-6-methoxy-4-methyl-," the following tables present data for the parent compound, phenol, and its singly substituted derivatives.
Table 1: Physicochemical Properties of Phenol and Related Monosubstituted Phenols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 40.5 | 181.7 | 9.99 rsc.org |
| 4-Methylphenol (p-Cresol) | 106-44-5 | C₇H₈O | 108.14 | 34.8 | 202 | 10.26 rsc.org |
| 4-Methoxyphenol | 150-76-5 | C₇H₈O₂ | 124.14 | 53 | 243 | 10.21 rsc.org |
| 4-Iodophenol | 540-38-5 | C₆H₅IO | 220.01 | 93-94 | 257 | 9.20 |
| 2-Methoxy-4-methylphenol (Creosol) | 93-51-6 | C₈H₁₀O₂ | 138.16 | 5.5 | 222 | 10.34 hmdb.ca |
Note: Data is compiled from various sources and should be considered representative.
Table 2: Predicted and Experimental Spectroscopic Data for Related Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 2-Methoxy-4-methylphenol | ~6.7-6.9 (aromatic H), ~5.6 (OH), 3.8 (OCH₃), 2.3 (CH₃) | ~145 (C-O), ~144 (C-OCH₃), ~121, 120, 115, 110 (aromatic C), 56 (OCH₃), 21 (CH₃) | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1500 (C=C stretch), ~1230 (C-O stretch) |
| 4-Iodo-2-methylphenol | ~7.4, 6.9, 6.6 (aromatic H), ~5.0 (OH), 2.2 (CH₃) | ~152 (C-O), ~138, 131, 117 (aromatic C), ~85 (C-I), 16 (CH₃) | ~3450 (O-H stretch), ~2920 (C-H stretch), ~1480 (C=C stretch), ~800 (C-I stretch) |
Note: Predicted and experimental values are for illustrative purposes. Actual spectra can vary based on solvent and other conditions.
Properties
IUPAC Name |
2-iodo-6-methoxy-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQFWOYYOXOWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464476 | |
| Record name | Phenol, 2-iodo-6-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111726-48-8 | |
| Record name | Phenol, 2-iodo-6-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Phenol, 2 Iodo 6 Methoxy 4 Methyl
Reactivity Profile of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in Phenol (B47542), 2-iodo-6-methoxy-4-methyl- is a key site of reactivity. As the most reactive of the aryl halides, the aryl iodide can participate in several reaction types, including nucleophilic substitution, radical processes, and metal-catalyzed transformations.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of aryl halides. The viability of this reaction is highly dependent on the electronic properties of the aromatic ring.
The classical SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step and is favored by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions, as they delocalize the negative charge of the intermediate. wikipedia.orgmasterorganicchemistry.com
In the case of Phenol, 2-iodo-6-methoxy-4-methyl-, the ring is substituted with both electron-donating groups (EDGs) and an electron-withdrawing group. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are generally considered electron-donating, which would destabilize the anionic Meisenheimer complex and thus disfavor the classical SNAr pathway. Conversely, the iodine atom acts as a weak deactivator through its inductive effect. Due to these competing electronic effects, traditional SNAr reactions on this substrate are expected to be sluggish.
However, alternative mechanisms can facilitate substitution. A concerted nucleophilic aromatic substitution (cSNAr) pathway, which avoids the formation of a discrete Meisenheimer complex, does not require strong electronic activation by EWGs and could be a plausible route. nih.gov
A more recently explored strategy that is highly relevant to phenolic substrates involves homolysis-enabled electronic activation. nih.gov In this process, the phenolic proton is removed, and subsequent one-electron oxidation generates a phenoxyl radical. This neutral oxygen radical (O•) acts as an exceptionally powerful electron-withdrawing group, with a Hammett constant (σₚ⁻) of 2.79, far exceeding that of a nitro group (NO₂). nih.govosti.gov The formation of this radical intermediate dramatically lowers the activation barrier for nucleophilic attack at the para-position to the oxygen, facilitating substitution of the halide. While the iodine in the target molecule is in the ortho-position, this mechanism highlights a powerful, non-traditional pathway for activating otherwise unreactive aryl halides.
Radical Chain Reactions Involving the Iodine Atom
The relatively weak C-I bond (bond dissociation energy of ~272 kJ/mol for iodobenzene) makes the aryl iodide moiety susceptible to radical reactions. These reactions typically proceed through a chain mechanism involving three key stages: initiation, propagation, and termination. youtube.comyoutube.com
Initiation: The reaction begins with the formation of a radical species, which can be generated by thermal or photochemical cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or, in some cases, through a single-electron transfer (SET) process.
Propagation: A chain reaction ensues. For instance, an aryl radical (Ar•) could be generated by the abstraction of the iodine atom by an initiating radical. This aryl radical could then participate in various bond-forming reactions. Alternatively, a radical initiator could abstract the labile hydrogen from the phenolic hydroxyl group, forming a phenoxyl radical. This radical could then undergo intramolecular rearrangement or other reactions.
Termination: The chain reaction is concluded when two radical species combine or disproportionate, resulting in the formation of non-radical products. youtube.com
For Phenol, 2-iodo-6-methoxy-4-methyl-, a hypothetical radical chain substitution could be envisioned where a radical initiator leads to the formation of an aryl radical at the C2 position, which is then trapped by a suitable reagent. Given the presence of multiple reactive sites, including the phenolic hydrogen and the C-I bond, controlling the selectivity of such radical reactions would be a significant synthetic challenge.
Oxidative Addition Processes in Metal-Catalyzed Cycles
The C-I bond is the most reactive among halogens in oxidative addition reactions, a fundamental step in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.gov This step involves the insertion of a low-valent metal complex (e.g., Pd(0) or Ni(0)) into the carbon-halogen bond, forming a higher-valent organometallic species.
The mechanism of oxidative addition can vary, occurring via a concerted three-centered transition state, an SNAr-type pathway, or a radical mechanism, depending on the metal, ligands, and substrate. nih.govchemrxiv.org For aryl iodides reacting with nickel phosphine (B1218219) complexes, radical pathways are often observed. nih.gov Hammett analysis of oxidative additions to nickel centers often yields a positive reaction constant (ρ), indicating that the reaction is accelerated by electron-withdrawing substituents on the aryl halide. nih.gov
A significant challenge for the oxidative addition of Phenol, 2-iodo-6-methoxy-4-methyl- is the steric hindrance imposed by the substituents at the 2- and 6-positions (ortho to the hydroxyl group). nih.gov The bulky iodine atom and the methoxy group flank the site of metal insertion, which can dramatically slow down the reaction rate. Overcoming this steric impediment often requires the use of specialized, bulky, and electron-rich phosphine ligands that can promote the oxidative addition step. dicp.ac.cn The phenolic hydroxyl group itself can also interact with the metal center, potentially leading to competing reaction pathways or catalyst deactivation if not properly managed, for example, by protection as an ether or ester.
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle, participating in acid-base chemistry and serving as a nucleophile in substitution reactions.
Acid-Base Equilibrium and Phenoxide Reactivity
Phenols are weakly acidic, and their acidity is highly sensitive to the nature of the substituents on the aromatic ring. libretexts.org The acidity is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Electron-withdrawing groups stabilize the phenoxide ion through inductive or resonance effects, thereby increasing acidity (lowering the pKₐ). Conversely, electron-donating groups destabilize the anion and decrease acidity (increasing the pKₐ). libretexts.org
For Phenol, 2-iodo-6-methoxy-4-methyl-, the acidity is influenced by the combined electronic effects of the three substituents:
Iodo group (-I): Primarily electron-withdrawing through its inductive effect (-I), which stabilizes the negative charge on the phenoxide oxygen.
Methoxy group (-OCH₃): Exhibits a dual role. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+M). For a substituent ortho to the hydroxyl group, the +M effect is pronounced.
Methyl group (-CH₃): Electron-donating through an inductive effect (+I).
| Compound | Substituents' Effects | Expected pKₐ Trend |
|---|---|---|
| Phenol | Reference | ~9.95 |
| 4-Methylphenol | +I (EDG) | Higher pKₐ (~10.26) |
| 2-Iodophenol (B132878) | -I (EWG) | Lower pKₐ (~8.51) wikipedia.org |
| 2-Methoxyphenol | +M > -I (Net EDG) | Higher pKₐ (~9.98) |
| Phenol, 2-iodo-6-methoxy-4-methyl- | Competing -I, +M, +I effects and steric hindrance to solvation | Complex; likely higher than 2-iodophenol due to EDGs and steric effects |
Upon deprotonation with a suitable base, the resulting phenoxide anion is a potent nucleophile, ready to participate in further transformations.
O-Alkylation and O-Acylation Reactions
The formation of ethers and esters via O-alkylation and O-acylation, respectively, are fundamental transformations of phenols. These reactions typically proceed through the nucleophilic attack of the phenoxide ion on an alkyl halide (for alkylation, via an SN2 mechanism) or an acyl halide/anhydride (B1165640) (for acylation). ucalgary.ca
The success of these reactions with Phenol, 2-iodo-6-methoxy-4-methyl- is critically dependent on steric factors. The hydroxyl group is flanked by a large iodine atom on one side and a methoxy group on the other. This significant steric congestion around the nucleophilic oxygen can severely impede the approach of electrophiles like alkyl or acyl halides. researchgate.net
| Reaction | Electrophile | Key Mechanistic Step | Steric Influence on Reactivity |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., R-Br) | SN2 attack by phenoxide | Highly hindered. Requires forcing conditions (high temperature, strong base, polar aprotic solvent). May be slow or fail with bulky alkyl halides. |
| O-Acylation | Acyl Halide (e.g., R-COCl) | Nucleophilic acyl substitution | Highly hindered. Reaction with bulky acylating agents may be inefficient. Less sterically demanding reagents like acetic anhydride might react under catalytic conditions. |
To achieve successful O-alkylation or O-acylation, reaction conditions must be carefully optimized. This may involve using highly reactive, less sterically demanding electrophiles, stronger bases to ensure complete formation of the phenoxide, and higher temperatures to overcome the activation energy barrier imposed by steric hindrance. In some cases, C-alkylation or C-acylation can become a competing pathway, particularly under conditions that favor thermodynamic control. ucalgary.caresearchgate.net
Oxidation Pathways of the Phenol Nucleus
The phenolic hydroxyl group is susceptible to oxidation, and the specific pathways for Phenol, 2-iodo-6-methoxy-4-methyl- are influenced by the nature of the oxidant and the substitution pattern on the aromatic ring. Common oxidation mechanisms for phenols include one-electron and two-electron pathways, which can be initiated by chemical reagents or electrochemical means.
Enzymatic oxidation, particularly by peroxidases, is a well-established pathway for phenols. tandfonline.comresearchgate.netnih.gov Peroxidases, in the presence of hydrogen peroxide, catalyze the one-electron oxidation of phenolic substrates to form phenoxyl radicals. tandfonline.com For Phenol, 2-iodo-6-methoxy-4-methyl-, this would involve the formation of a 2-iodo-6-methoxy-4-methylphenoxyl radical. These radicals can then undergo a variety of subsequent reactions, including dimerization to form biphenol derivatives or further oxidation. The substitution pattern, with a bulky iodine atom ortho to the hydroxyl group, would likely influence the regioselectivity of any coupling reactions.
Electrochemical oxidation provides another avenue for investigating the oxidation of this phenol. Studies on p-substituted phenols have shown that the oxidation mechanism can vary with the applied potential and the nature of the substituent. nih.govuc.ptacs.org At lower potentials, a one-electron transfer can lead to polymerization, while at higher potentials, a two-electron transfer can form quinone-like structures. acs.org The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (iodo) groups on Phenol, 2-iodo-6-methoxy-4-methyl- would create a complex electronic environment, influencing the oxidation potential and the stability of the resulting intermediates. For instance, the oxidation of phenol with hypervalent iodine reagents has been shown to produce benzoquinones. acs.orgnih.gov
The general mechanism for peroxidase-catalyzed oxidation of a phenolic substrate (ArOH) is as follows tandfonline.com:
Enzyme Activation: Peroxidase + H₂O₂ → Compound I + H₂O
First Substrate Oxidation: Compound I + ArOH → Compound II + ArO•
Second Substrate Oxidation: Compound II + ArOH → Peroxidase + ArO• + H₂O
The resulting phenoxyl radicals (ArO•) can then dimerize or undergo other reactions.
Influence of Methoxy and Methyl Substituents on Aromatic Reactivity and Selectivity
The methoxy and methyl groups, along with the iodine atom, significantly modulate the reactivity and selectivity of the aromatic ring in Phenol, 2-iodo-6-methoxy-4-methyl- towards various reactions.
The methoxy group (-OCH₃) at the 6-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the oxygen's lone pairs delocalize into the aromatic ring, dominates and significantly activates the ring towards electrophilic aromatic substitution. This activation is most pronounced at the ortho and para positions relative to the methoxy group.
The methyl group (-CH₃) at the 4-position is an electron-donating group through induction (+I effect) and hyperconjugation. It also activates the aromatic ring towards electrophilic attack.
The iodo group (-I) at the 2-position is a deactivating group due to its electron-withdrawing inductive effect (-I effect), which outweighs its weak electron-donating resonance effect (+R effect). Halogens are generally ortho, para-directing for electrophilic substitution, despite being deactivators.
In the context of electrophilic aromatic substitution , the combined effect of the strongly activating methoxy group and the activating methyl group would make the ring highly reactive. The directing effects of the substituents would determine the position of incoming electrophiles. The positions ortho and para to the powerful methoxy group are highly activated. However, the existing substitution pattern leaves only the 3 and 5 positions available for substitution. The steric hindrance from the adjacent iodo and methoxy groups would likely influence the accessibility of these positions.
In nucleophilic aromatic substitution (SNAr) , the reactivity is enhanced by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com The electron-withdrawing iodine atom would facilitate such reactions, making the carbon to which it is attached a potential site for nucleophilic attack. The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least. masterorganicchemistry.com However, the presence of activating groups like methoxy and methyl on the ring would generally disfavor SNAr unless a very strong nucleophile is used.
Intramolecular Rearrangement Mechanisms in Substituted Phenols (e.g., Smiles-like rearrangements)
Substituted aromatic compounds, including phenols, can undergo intramolecular rearrangements. A prominent example is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. iau.ir This reaction typically involves a nucleophilic center within a side chain attacking the aromatic ring, leading to the displacement of a substituent. tandfonline.comnih.gov
For a Smiles-like rearrangement to occur in a derivative of Phenol, 2-iodo-6-methoxy-4-methyl-, the phenolic hydroxyl group would first need to be converted into a side chain containing a nucleophile. For instance, if the hydroxyl group were etherified with a linker containing a terminal nucleophile (e.g., an alcohol, amine, or thiol), this nucleophile could potentially attack one of the activated positions on the aromatic ring.
The general mechanism of a Smiles rearrangement involves the formation of a spirocyclic intermediate, known as a Meisenheimer-like complex. nih.govuc.pt The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups on the aromatic ring facilitates the formation and stabilization of this negatively charged intermediate. In the case of Phenol, 2-iodo-6-methoxy-4-methyl-, the electron-withdrawing iodine atom could potentially facilitate such a rearrangement, while the electron-donating methoxy and methyl groups would have an opposing effect.
A related reaction is the Truce-Smiles rearrangement , which involves a carbanion as the nucleophile and typically does not require the aromatic ring to be activated by electron-withdrawing groups. nih.govuc.pt
While there is no specific literature detailing a Smiles or Truce-Smiles rearrangement for Phenol, 2-iodo-6-methoxy-4-methyl- itself, the principles of these rearrangements suggest that appropriately functionalized derivatives could undergo such transformations.
Kinetic and Thermodynamic Characterization of Reaction Pathways
The rates and equilibria of reactions involving Phenol, 2-iodo-6-methoxy-4-methyl- can be quantitatively described using kinetic and thermodynamic parameters. The Hammett equation is a powerful tool for correlating the reaction rates and equilibrium constants of reactions of substituted aromatic compounds with the electronic properties of the substituents. wikipedia.orgviu.ca
The Hammett equation is given by:
log(k/k₀) = ρσ
or
log(K/K₀) = ρσ
where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (benzene or phenol).
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. wikipedia.org
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
Kinetic studies on the iodination of substituted phenols have shown a negative ρ value, indicating that the reaction is an electrophilic substitution accelerated by electron-donating groups. iau.irresearchgate.net Conversely, the ionization of substituted phenols in water has a positive ρ value of +2.008, as electron-withdrawing groups stabilize the resulting phenoxide anion. wikipedia.org
The following table provides representative Hammett σ values for the substituents present in Phenol, 2-iodo-6-methoxy-4-methyl-.
| Substituent | Position | σ_meta | σ_para |
| -OCH₃ | meta (relative to OH) | 0.12 | -0.27 |
| -CH₃ | para (relative to OH) | -0.07 | -0.17 |
| -I | ortho (relative to OH) | 0.35 | 0.18 |
Note: The σ value for an ortho substituent is more complex due to steric effects and is not always straightforwardly applied in the standard Hammett equation.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Phenol, 2 Iodo 6 Methoxy 4 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Phenol (B47542), 2-iodo-6-methoxy-4-methyl-, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of Phenol, 2-iodo-6-methoxy-4-methyl- is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two singlets, or two narrowly split doublets, for the two aromatic protons due to their para-relationship on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups, and the electron-withdrawing and deshielding effect of the iodine atom. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methoxy (-OCH₃) and methyl (-CH₃) protons would each present as sharp singlets in the upfield region of the spectrum. Spin-spin coupling between the aromatic protons, if observable, would be a long-range coupling, typically small in magnitude.
Predicted ¹H NMR Data for Phenol, 2-iodo-6-methoxy-4-methyl-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | s (or d) |
| Aromatic-H | 6.5 - 7.5 | s (or d) |
| Phenolic-OH | 4.5 - 6.0 | br s |
| Methoxy-H | 3.8 - 4.0 | s |
Note: Predicted values are based on analogous compounds and substituent effects. Actual values may vary.
Carbon (¹³C) NMR Chemical Shift Analysis and Substituent Effects
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom (C-I) is expected to be significantly downfield due to the heavy atom effect. The carbons attached to the oxygen of the hydroxyl and methoxy groups will also be downfield. The methyl and methoxy carbons will appear in the upfield region. The chemical shifts can be predicted using empirical additivity rules based on the substituent chemical shift (SCS) effects of iodo, methoxy, hydroxyl, and methyl groups on a benzene ring.
Predicted ¹³C NMR Data for Phenol, 2-iodo-6-methoxy-4-methyl-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-I | 80 - 90 |
| C-OH | 150 - 160 |
| C-OCH₃ | 155 - 165 |
| C-CH₃ | 125 - 135 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-H | 110 - 130 |
| Methoxy-C | 55 - 65 |
Note: Predicted values are based on analogous compounds and substituent effects. Actual values may vary.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal any proton-proton spin-spin couplings. For this molecule, it would primarily confirm the lack of coupling between the isolated aromatic protons and the protons of the methyl and methoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated aromatic carbons by correlating their ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons and the carbon atom at the 6-position, and between the methyl protons and the carbon at the 4-position, as well as adjacent carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Characteristic Vibrational Mode Assignment and Functional Group Correlations
The IR and Raman spectra of Phenol, 2-iodo-6-methoxy-4-methyl- would display characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-I bonds.
Predicted Vibrational Frequencies for Phenol, 2-iodo-6-methoxy-4-methyl-
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching (Hydrogen-bonded) | 3200 - 3500 (broad) |
| C-H | Aromatic Stretching | 3000 - 3100 |
| C-H | Aliphatic Stretching (CH₃, OCH₃) | 2850 - 3000 |
| C=C | Aromatic Stretching | 1450 - 1600 |
| C-O | Phenolic and Ether Stretching | 1200 - 1300 and 1000 - 1100 |
Note: Predicted values are based on characteristic group frequencies. Actual values may vary.
Detection and Analysis of Intramolecular Hydrogen Bonding Signatures
A key feature to investigate in the vibrational spectrum of Phenol, 2-iodo-6-methoxy-4-methyl- would be the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent methoxy group. This interaction would lead to a broadening and a red-shift (lower frequency) of the O-H stretching band in the IR spectrum compared to a free hydroxyl group. The exact position and shape of this band would be sensitive to the solvent and concentration. In non-polar solvents, the signature of intramolecular hydrogen bonding would be more pronounced.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
Detailed experimental data regarding the electronic spectroscopy of Phenol, 2-iodo-6-methoxy-4-methyl- is not available in the reviewed literature.
Electronic Transitions and Chromophoric Characterization
Specific information on the electronic transitions and chromophoric characterization of Phenol, 2-iodo-6-methoxy-4-methyl- is not documented in the available search results.
Solvatochromic Effects on Electronic Spectra
There are no studies found in the search results that investigate the solvatochromic effects on the electronic spectra of Phenol, 2-iodo-6-methoxy-4-methyl-.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
While the NIST WebBook provides mass spectrometry data for the related compound "Phenol, 2-iodo-4-methyl-", specific mass spectrometry data, including the molecular ion peak and a detailed analysis of the fragmentation pathways for "Phenol, 2-iodo-6-methoxy-4-methyl-", is not available. nist.gov For the related compound, the molecular weight is listed as 234.0344 g/mol . nist.gov
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
No single-crystal X-ray diffraction studies for "Phenol, 2-iodo-6-methoxy-4-methyl-" were found in the search results. Consequently, information regarding its crystalline packing motifs, unit cell parameters, and intermolecular contacts via Hirshfeld surfaces is unavailable. Studies on other, structurally different iodo- and methoxy-substituted phenols have utilized these techniques to analyze their molecular structures and intermolecular interactions. nih.govresearchgate.netnih.gov For instance, a study on (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol revealed an orthorhombic crystal system with space group P212121 and detailed analysis of H⋯H and C⋯H contacts using Hirshfeld surface analysis. researchgate.net Another study on 2-6-dimethoxy-4-((2-nitrophenylimin)methyl)phenol employed Hirshfeld surface analysis to investigate intermolecular interactions. nih.gov However, these findings are not directly applicable to the target compound of this article.
Computational and Theoretical Chemistry of Phenol, 2 Iodo 6 Methoxy 4 Methyl
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like Phenol (B47542), 2-iodo-6-methoxy-4-methyl-. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible.
For a molecule with the complexity of Phenol, 2-iodo-6-methoxy-4-methyl-, a common approach would involve using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p). The choice of functional and basis set is crucial for obtaining accurate results. Once the optimized geometry is obtained, various ground state properties can be calculated, including the total electronic energy, dipole moment, and the distribution of electron density. These properties are key to understanding the molecule's polarity and reactivity. For similar phenolic compounds, DFT calculations have been successfully used to determine optimized structural parameters. researchgate.net
Table 1: Illustrative Data Table of DFT-Calculated Ground State Properties for a Substituted Phenol
| Property | Calculated Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| Point Group | Symmetry |
Note: This table is illustrative. Specific values for Phenol, 2-iodo-6-methoxy-4-methyl- would require dedicated computational studies.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally less intensive than more advanced methods, HF theory neglects electron correlation, which can be significant. Consequently, HF calculations provide a good first approximation for the electronic structure and energetics but may lack quantitative accuracy.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but at a substantially greater computational cost. For a molecule like Phenol, 2-iodo-6-methoxy-4-methyl-, these methods could provide a more refined understanding of its electronic energy and properties where electron correlation effects are important.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
Table 2: Representative Frontier Molecular Orbital Data for a Substituted Phenol
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: This table is for illustrative purposes. The actual values for Phenol, 2-iodo-6-methoxy-4-methyl- would need to be determined through specific calculations.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, aiding in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. nih.gov
The process typically involves first optimizing the molecular geometry using a method like DFT. Then, the GIAO calculation is performed at the same or a higher level of theory to obtain the isotropic shielding values for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of the predicted chemical shifts is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects, if applicable. nih.govnih.gov
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for Phenol, 2-iodo-6-methoxy-4-methyl-
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 | Value | H (Phenolic) | Value |
| C2 | Value | H (Aromatic) | Value |
| C3 | Value | H (Methoxy) | Value |
| C4 | Value | H (Methyl) | Value |
| C5 | Value | ||
| C6 | Value | ||
| C (Methoxy) | Value | ||
| C (Methyl) | Value |
Note: This table presents a hypothetical scenario. The generation of accurate predicted NMR data requires specific computational studies on Phenol, 2-iodo-6-methoxy-4-methyl-.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.com This method provides information about the electronic transitions between molecular orbitals that occur upon absorption of light.
The TD-DFT calculation is performed on the optimized ground-state geometry of the molecule. The output provides the excitation energies, oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO). By plotting the oscillator strength against the wavelength, a theoretical UV-Vis spectrum can be generated. For substituted phenols, the position of the absorption maxima (λmax) is sensitive to the nature and position of the substituents on the aromatic ring. mdpi.com These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.
Table 4: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Phenol
| Transition | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | Value | Value |
| S₀ → S₂ | Value | Value |
| S₀ → S₃ | Value | Value |
Note: This table is illustrative. The specific electronic transitions for Phenol, 2-iodo-6-methoxy-4-methyl- would need to be determined through TD-DFT calculations.
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational frequency calculations are a fundamental component of computational chemistry used to predict the infrared and Raman spectra of a molecule. These calculations determine the frequencies at which the molecule's constituent atoms vibrate. Each vibrational frequency corresponds to a specific "normal mode," which is a collective, synchronized motion of the atoms.
For a molecule like "Phenol, 2-iodo-6-methoxy-4-methyl-", these calculations would typically be performed using quantum mechanical methods such as Density Functional Theory (DFT). The output would be a list of vibrational frequencies and their corresponding intensities. This data is invaluable for interpreting experimental spectroscopic data and for confirming the structure of a synthesized compound. A normal mode analysis would further break down each vibration into the specific stretching, bending, and torsional motions of the chemical bonds and functional groups within the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Tautomerism
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For "Phenol, 2-iodo-6-methoxy-4-methyl-", MD simulations could be employed to explore its conformational landscape. This involves identifying the different spatial arrangements of the atoms (conformers) that the molecule can adopt and determining their relative energies and the energy barriers for interconversion between them.
Furthermore, MD simulations can be used to investigate the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For a phenol derivative, this could involve the tautomerization between the enol (phenolic) form and a keto form. MD simulations would help to elucidate the dynamics and thermodynamics of such potential tautomeric equilibria.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For "Phenol, 2-iodo-6-methoxy-4-methyl-", this could involve studying its reactivity with other chemical species. A key aspect of this is transition state analysis.
The transition state is the highest energy point along the reaction pathway that connects reactants to products. By locating and characterizing the transition state structure for a given reaction, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. This type of analysis provides detailed insights into how a reaction proceeds, which is essential for optimizing reaction conditions and designing new synthetic routes.
Charge Distribution, Electrostatic Potential Surfaces, and Reactivity Descriptors
Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior. For "Phenol, 2-iodo-6-methoxy-4-methyl-", computational methods can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the local electron density.
An electrostatic potential (ESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting non-covalent interactions and identifying the regions of a molecule that are most likely to be involved in electrophilic or nucleophilic attacks.
Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Supramolecular Chemistry and Non Covalent Interactions of Phenol, 2 Iodo 6 Methoxy 4 Methyl
Hydrogen Bonding Networks and Their Impact on Self-Assembly
Hydrogen bonding plays a pivotal role in determining the structure and properties of phenolic compounds. In the case of Phenol (B47542), 2-iodo-6-methoxy-4-methyl-, both intramolecular and intermolecular hydrogen bonds are anticipated to be significant in its self-assembly behavior.
The presence of a methoxy (B1213986) group ortho to the phenolic hydroxyl group allows for the formation of an intramolecular hydrogen bond. This O-H···O interaction leads to the formation of a pseudo-six-membered ring, which enhances the planarity of that portion of the molecule. Theoretical and spectroscopic studies on related o-methoxyphenols have shown that this intramolecular hydrogen bond is a dominant feature, influencing the conformational preference of the molecule. researchgate.netgrafiati.com For instance, in 2-methoxyphenol, the enthalpy of this intramolecular hydrogen bond has been reported to be in the range of -2.0 to -4.3 kcal/mol. grafiati.com
Furthermore, the iodine atom at the other ortho position could potentially act as a weak hydrogen bond acceptor, leading to a bifurcated or a competitive intramolecular O-H···I interaction. However, studies on 2-halophenols suggest that the strength of such intramolecular hydrogen bonds is generally weak and depends on the halogen. chemicalbook.com In the case of 2-iodophenol (B132878), some degree of intramolecular hydrogen bonding has been suggested. chemicalbook.com The interplay between the stronger O-H···O and the weaker O-H···I intramolecular hydrogen bonds would be a key determinant of the molecule's preferred conformation in the gas phase and in non-polar solvents.
While intramolecular hydrogen bonds can be prevalent, intermolecular hydrogen bonds are crucial for the formation of extended networks in the solid state and for interactions in solution. The phenolic hydroxyl group is a potent hydrogen bond donor, and the oxygen of the methoxy group can act as a hydrogen bond acceptor.
In the solid state, it is expected that Phenol, 2-iodo-6-methoxy-4-methyl- would form hydrogen-bonded assemblies. Studies on similar substituted phenols, such as 2,6-bis(hydroxymethyl)-4-methylphenol, have revealed extensive hydrogen-bonding networks leading to the formation of sheets. sigmaaldrich.com In these structures, molecules often form dimeric subunits through hydrogen bonds, which then further assemble into larger structures. sigmaaldrich.com For Phenol, 2-iodo-6-methoxy-4-methyl-, catemeric chains or cyclic motifs stabilized by O-H···O hydrogen bonds between the phenolic hydroxyl of one molecule and the methoxy oxygen of a neighboring molecule are plausible.
In solution, the nature of the solvent will dictate the extent of inter- or intramolecular hydrogen bonding. In non-polar solvents, the intramolecular hydrogen bond is likely to persist. However, in hydrogen-bond-accepting solvents, such as dimethyl sulfoxide (B87167) (DMSO), solvent molecules can compete with and even disrupt the intramolecular hydrogen bond, leading to the formation of intermolecular hydrogen bonds with the solvent. tcichemicals.com Studies on o-methoxyphenols have shown that in the presence of strong hydrogen bond acceptors, bifurcated intra/intermolecular hydrogen bonds can form. tcichemicals.com
Halogen Bonding (XB) Interactions as Supramolecular Synthons
The iodine substituent on the aromatic ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry.
The iodine atom in Phenol, 2-iodo-6-methoxy-4-methyl- possesses an electrophilic region on its outer surface, known as a σ-hole, which can interact favorably with a Lewis base (a nucleophile). This C-I···X interaction is the hallmark of a halogen bond. The strength and directionality of this bond make it a reliable synthon for the construction of supramolecular assemblies. The Lewis base (X) can be an oxygen or nitrogen atom from a neighboring molecule, a solvent molecule, or another functional group within the same molecule in a different orientation.
In the solid state of Phenol, 2-iodo-6-methoxy-4-methyl-, the phenolic oxygen or the methoxy oxygen of a neighboring molecule could act as the halogen bond acceptor, leading to the formation of C-I···O halogen bonds. These interactions would likely compete with and complement the hydrogen bonding networks in directing the crystal packing. Studies on other iodo-substituted aromatic compounds have demonstrated the prevalence and importance of C-I···O and C-I···N halogen bonds in their crystal structures. nih.govthegoodscentscompany.com
Table 1: Representative Non-Covalent Interaction Data for Analogous Compounds
| Interacting Atoms | Interaction Type | Compound Type | Typical Distance (Å) | Typical Angle (°) | Reference |
| O-H···O | Intramolecular Hydrogen Bond | o-Methoxyphenols | 2.6 - 2.8 | 140 - 150 | researchgate.netgrafiati.com |
| O-H···O | Intermolecular Hydrogen Bond | Substituted Phenols | 2.7 - 2.9 | 160 - 180 | sigmaaldrich.com |
| C-I···O | Halogen Bond | Iodo-aromatics | 3.0 - 3.4 | 160 - 175 | thegoodscentscompany.com |
| C-I···N | Halogen Bond | Iodo-aromatics | 2.8 - 3.2 | 165 - 180 | nih.gov |
The strength of a halogen bond can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups attached to the carbon-bearing iodine atom generally enhance the positive character of the σ-hole, thereby strengthening the halogen bond. Conversely, electron-donating groups tend to weaken it. umich.educam.ac.uk
The directionality and tunability of halogen bonds make them ideal for the rational design of supramolecular architectures. By choosing appropriate halogen bond donors and acceptors, it is possible to construct a wide variety of structures, from discrete complexes to one-, two-, and three-dimensional networks. mdpi.comnih.gov
For Phenol, 2-iodo-6-methoxy-4-methyl-, co-crystallization with strong halogen bond acceptors, such as pyridyl-containing molecules, could lead to the formation of well-defined halogen-bonded co-crystals. nih.gov The interplay between the C-I···N halogen bond and the O-H···N or O-H···O hydrogen bonds would offer a rich landscape for the design of complex and functional supramolecular materials. The potential for this molecule to act as both a hydrogen bond donor and a halogen bond donor makes it a versatile building block for crystal engineering.
Aromatic π-Stacking and C-H···π Interactions in Molecular Recognition
The structure of Phenol, 2-iodo-6-methoxy-4-methyl-, featuring a substituted benzene (B151609) ring, suggests a predisposition for engaging in non-covalent interactions such as π-stacking and C-H···π interactions. These forces are fundamental in molecular self-assembly and crystal packing.
Analysis of Parallel-Displaced and T-Shaped π-Interactions
Aromatic π-stacking interactions are crucial in the formation of stable supramolecular structures. They generally occur in two primary geometries: face-to-face (often parallel-displaced) and edge-to-face (T-shaped).
Parallel-Displaced: In this arrangement, two aromatic rings stack in a parallel fashion but are offset from one another. This geometry mitigates the repulsive forces between the electron clouds of the rings while maximizing attractive van der Waals forces. For Phenol, 2-iodo-6-methoxy-4-methyl-, the substituents (iodo, methoxy, and methyl groups) would sterically hinder a perfect face-to-face stacking, making a parallel-displaced conformation more likely.
T-Shaped: This interaction involves the edge of one aromatic ring pointing towards the face of another. The electropositive hydrogen atoms on the edge of one ring interact favorably with the electronegative π-electron cloud of the other. The C-H bonds of the methyl group or the aromatic ring of one molecule could act as the donor in a C-H···π interaction with the face of an adjacent molecule.
A detailed crystallographic study would be required to determine the precise distances and angles of these potential interactions, which are currently not available.
Role in Crystal Engineering and Supramolecular Frameworks
Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. The substituents on the phenol ring would play a critical role in directing the assembly of Phenol, 2-iodo-6-methoxy-4-methyl- into a crystalline solid.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are capable of forming strong hydrogen bonds.
The iodine atom can participate in halogen bonding (C-I···O or C-I···π interactions), a directional and specific non-covalent interaction.
The interplay between hydrogen bonding, halogen bonding, and π-interactions would dictate the final supramolecular framework.
Without experimental data, one can only hypothesize the resulting crystal packing. A systematic study is needed to explore how this molecule self-assembles and to what extent its structure can be rationally designed.
Coordination Chemistry and Ligand Development
The phenolic oxygen and the methoxy oxygen of Phenol, 2-iodo-6-methoxy-4-methyl- present potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry.
Phenol, 2-iodo-6-methoxy-4-methyl- as a Ligand in Metal Complexes
The deprotonated phenoxide is a strong donor, capable of forming stable bonds with a wide range of metal centers. The adjacent methoxy group could also coordinate, making the molecule a bidentate O,O'-donor ligand, forming a stable five-membered chelate ring with a metal ion. The iodine atom's large size and the methyl group could provide steric bulk that influences the geometry and coordination number of the resulting metal complex. However, no specific metal complexes containing this ligand have been reported in the literature.
Design of Polydentate Ligands from Phenol, 2-iodo-6-methoxy-4-methyl- Derivatives
This phenol derivative could serve as a precursor for more complex, polydentate ligands. For instance, functional groups could be introduced at the position ortho to the hydroxyl group, potentially leading to tridentate or tetradentate ligands. Such modifications would enhance the stability and control the stereochemistry of the resulting metal complexes, a common strategy in the development of catalysts and functional materials. This remains a prospective area for synthetic exploration.
Structure-Function Relationships in Coordination Polymer Systems
Should Phenol, 2-iodo-6-methoxy-4-methyl- or its derivatives be used to construct coordination polymers, the nature of the metal ion and the ligand's substituents would be paramount in determining the final architecture and properties. The potential for multiple coordination sites and other non-covalent interactions (like halogen bonding from the iodo-substituent) could lead to the formation of one-, two-, or three-dimensional networks. These materials could theoretically exhibit interesting magnetic, porous, or catalytic properties, but such systems based on this specific ligand have yet to be synthesized and characterized.
Advanced Applications in Organic Synthesis and Functional Materials Science
Phenol (B47542), 2-iodo-6-methoxy-4-methyl- as a Versatile Synthetic Building Block
The utility of Phenol, 2-iodo-6-methoxy-4-methyl- as a synthetic intermediate is primarily derived from the reactivity of the carbon-iodine bond, which is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Precursor for Complex Natural Product Synthesis
The core structure of Phenol, 2-iodo-6-methoxy-4-methyl- is found within numerous complex natural products. Its analogs, such as 2-iodo-6-methoxyphenol, have been utilized in the synthesis of alkaloids like galanthamine, a compound used in the management of Alzheimer's disease. chim.it The synthesis of such complex molecules often involves an intramolecular coupling reaction where the iodo-substituted phenol is a key precursor. chim.it
For instance, in a synthetic route towards the Amaryllidaceae alkaloids, a key step can be an intramolecular Heck reaction. researchgate.net A similar strategy could be envisioned for Phenol, 2-iodo-6-methoxy-4-methyl-, where the iodo- and hydroxyl- functionalities are leveraged to construct complex polycyclic systems. The table below outlines potential cross-coupling reactions that could be employed, based on established methods for similar iodophenols.
| Reaction Type | Coupling Partner | Potential Product Scaffold | Catalyst System (Typical) |
| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Biaryl or Aryl-alkene Structures | Pd(PPh₃)₄, Pd(OAc)₂, suitable base |
| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne Adducts | PdCl₂(PPh₃)₂, CuI, amine base |
| Heck Coupling | Alkenes | Aryl-substituted Alkenes | Pd(OAc)₂, P(o-tolyl)₃ |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | Pd₂(dba)₃, suitable phosphine (B1218219) ligand |
Construction of Diverse Heterocyclic and Carbocyclic Scaffolds
Ortho-iodophenols are well-established precursors for the synthesis of a variety of heterocyclic compounds, most notably benzofurans. researchgate.netkoreascience.kr The synthesis typically proceeds via a Sonogashira coupling of the iodophenol with a terminal alkyne, followed by a cyclization reaction. This methodology is robust and tolerates a wide range of functional groups on the alkyne coupling partner. koreascience.kr The application of this strategy to Phenol, 2-iodo-6-methoxy-4-methyl- would allow for the synthesis of a library of substituted benzofurans, which are prevalent motifs in medicinal chemistry.
Furthermore, palladium-catalyzed cyclization reactions of 2-iodophenols with various coupling partners have been developed to construct novel ring systems. For example, a visible-light-induced palladium-catalyzed formal [3+3] cyclization of 2-iodophenols and cyclopropenes has been reported. rsc.org The application of such methods to Phenol, 2-iodo-6-methoxy-4-methyl- could lead to the formation of unique carbocyclic and heterocyclic frameworks with potential biological activity. A recent development involves the intermolecular silacyclization through palladium-catalyzed C(sp²)–C(sp³) cross-coupling of 2-iodophenols, showcasing the versatility of this class of compounds in constructing novel molecular architectures. rsc.org
Role in Homogeneous and Heterogeneous Catalysis
The phenolic and iodo functionalities of Phenol, 2-iodo-6-methoxy-4-methyl- provide handles for its incorporation into catalytic systems, either as a ligand for metal catalysts or as a precursor for organocatalysts.
Ligand Design for Metal-Catalyzed Organic Transformations
The phenolic hydroxyl group can be readily functionalized to create a coordinating site for a metal center. For example, etherification or esterification of the phenol, followed by the introduction of a phosphine or other donor group, could yield a bidentate ligand. The iodine atom can also participate in oxidative addition to a low-valent metal center, a key step in many catalytic cycles.
The steric bulk provided by the methoxy (B1213986) and methyl groups can influence the coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic reactions. The design of such ligands is a cornerstone of modern catalysis, enabling a wide array of chemical transformations with high efficiency and control.
Organocatalytic Applications of Phenol, 2-iodo-6-methoxy-4-methyl- Derivatives
Chiral phenols and their derivatives have emerged as a powerful class of organocatalysts, capable of promoting a variety of enantioselective reactions. The hydroxyl group can act as a hydrogen bond donor, activating substrates towards nucleophilic attack. By introducing chirality into the molecule, for instance, through the attachment of a chiral auxiliary, it is conceivable that derivatives of Phenol, 2-iodo-6-methoxy-4-methyl- could be developed as novel organocatalysts.
The iodo group itself can participate in halogen bonding, a non-covalent interaction that can be exploited in catalyst design to control the stereochemical outcome of a reaction. While this application is still emerging, the unique properties of iodine suggest that iodo-substituted phenols could be valuable platforms for the development of new organocatalytic systems.
Integration into Functional Materials
The rigid, aromatic structure of Phenol, 2-iodo-6-methoxy-4-methyl-, combined with its reactive handles, makes it an attractive building block for the synthesis of functional materials.
Iodinated aromatic compounds are precursors to a wide range of materials with interesting electronic and photonic properties. For example, poly(phenylene vinylene) and related conjugated polymers, which are used in organic light-emitting diodes (OLEDs), can be synthesized via cross-coupling reactions of di-iodinated aromatics. While Phenol, 2-iodo-6-methoxy-4-methyl- is mono-iodinated, it could be incorporated as a side-chain substituent to tune the properties of a polymer or used as an end-capping agent to control molecular weight.
Furthermore, iodophenols have been used to create functionalized nano-building blocks. For instance, octaiodophenylsilsesquioxane, which is functionalized via catalytic coupling reactions of its iodo-substituents, serves as a versatile platform for creating diverse nanomaterials. acs.org This highlights the potential for Phenol, 2-iodo-6-methoxy-4-methyl- to be integrated into larger, well-defined architectures for applications in materials science.
Precursors for Polymeric and Oligomeric Materials
Phenol, 2-iodo-6-methoxy-4-methyl-, is a valuable monomer for the synthesis of specialized poly(phenylene oxide)s (PPOs) and corresponding oligomers. The presence of the iodine atom at the ortho position, adjacent to the hydroxyl group, makes this compound particularly suitable for oxidative coupling polymerization. This method is a cornerstone in the production of high-performance thermoplastics. google.comwikipedia.org
The general mechanism for the oxidative coupling of phenols involves the formation of a phenoxy radical, which then couples with another monomer to form a dimer. This process continues, leading to the formation of long polymer chains. In the case of Phenol, 2-iodo-6-methoxy-4-methyl-, the iodine atom can influence the reactivity of the monomer and the properties of the resulting polymer. The polymerization is typically catalyzed by a copper-amine complex, which facilitates the oxidation of the phenol to the corresponding phenoxy radical. google.commdpi.com
The reaction proceeds as follows:
n (Phenol, 2-iodo-6-methoxy-4-methyl-) + [O] → [-O-(2-iodo-6-methoxy-4-methyl-phenylene)-]n + n H₂O
The resulting polymer, poly(2-iodo-6-methoxy-4-methyl-1,4-phenylene oxide), possesses a unique set of properties derived from its substituted backbone. The bulky iodo and methoxy groups can impart significant steric hindrance, leading to a high glass transition temperature (Tg) and amorphous nature, which is often desirable for engineering thermoplastics. wikipedia.org
| Monomer | Polymerization Method | Resulting Polymer | Key Polymer Characteristics |
| Phenol, 2-iodo-6-methoxy-4-methyl- | Oxidative Coupling | Poly(2-iodo-6-methoxy-4-methyl-1,4-phenylene oxide) | High Tg, Amorphous, Good Thermal Stability |
| 2,6-dimethylphenol | Oxidative Coupling | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | High Tg, Amorphous, Excellent Mechanical Properties |
The synthesis of oligomeric materials from Phenol, 2-iodo-6-methoxy-4-methyl- can be achieved by controlling the reaction conditions, such as the monomer-to-catalyst ratio and reaction time. These oligomers, with their reactive end groups, can be further functionalized or used as building blocks for more complex macromolecular architectures, such as block copolymers.
Development of Materials with Tunable Electronic Properties (e.g., Semiconducting Characteristics)
The incorporation of heavy atoms, such as iodine, into conjugated polymer backbones is a well-established strategy for tuning their electronic and optoelectronic properties. The presence of the iodine atom in poly(2-iodo-6-methoxy-4-methyl-1,4-phenylene oxide) can significantly influence its semiconducting characteristics.
The heavy atom effect of iodine can enhance intersystem crossing, a process that facilitates the transition between singlet and triplet excited states. This property is particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While poly(phenylene oxide)s are not intrinsically conductive, their properties can be modulated through doping or by copolymerization with other electronically active monomers.
The electronic properties of polymers derived from Phenol, 2-iodo-6-methoxy-4-methyl- can be further tuned by leveraging the reactivity of the carbon-iodine bond. The iodine atom can serve as a leaving group in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the post-polymerization modification of the polymer backbone with a wide range of functional groups, including those with specific electronic or optical properties. For instance, coupling with electron-donating or electron-accepting moieties can be used to precisely control the band gap and charge transport characteristics of the material.
| Modification Strategy | Effect on Electronic Properties | Potential Application |
| Copolymerization with electron-rich monomers | Lowering of the band gap | Organic Photovoltaics (OPVs) |
| Post-polymerization functionalization (e.g., Suzuki coupling) | Introduction of specific chromophores | Organic Light-Emitting Diodes (OLEDs) |
| Doping with strong oxidizing agents | Increase in conductivity | Antistatic coatings, organic conductors |
The ability to tailor the electronic properties of materials derived from Phenol, 2-iodo-6-methoxy-4-methyl- makes it a promising candidate for the development of advanced functional materials for a variety of electronic applications. Further research into the synthesis and characterization of these materials will undoubtedly uncover new and exciting possibilities in the field of materials science.
Concluding Remarks and Future Research Outlook
Synthesis and Reactivity: Current State and Unexplored Methodologies
The primary route for the synthesis of Phenol (B47542), 2-iodo-6-methoxy-4-methyl- involves the direct iodination of 2-methoxy-4-methylphenol (B1669609), also known as creosol. evitachem.comnih.govchemicalbook.com This electrophilic substitution is typically achieved using molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. evitachem.comscielo.br The reaction is generally conducted in an organic solvent like acetic acid or ethanol (B145695) under controlled temperature to ensure regioselectivity at the position ortho to the hydroxyl group. evitachem.com The hydroxyl and methoxy (B1213986) groups are ortho, para-directing, and the iodine atom is introduced at the vacant position ortho to the powerful activating hydroxyl group.
The reactivity of Phenol, 2-iodo-6-methoxy-4-methyl- is dictated by its functional groups. The iodine atom, a versatile handle, is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functionalities. evitachem.com Furthermore, the phenolic hydroxyl group can undergo oxidation to form quinone-like structures, a reaction common to many phenols when treated with hypervalent iodine reagents. evitachem.comwikipedia.org The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-iodine bond within the same molecule opens up possibilities for intramolecular reactions to form heterocyclic compounds.
Future research in this area could focus on:
Optimization of Synthesis: Developing more sustainable and efficient synthetic protocols, potentially exploring enzymatic or flow chemistry approaches for the iodination of creosol. scielo.br
Exploring Novel Reactivities: Investigating the utility of the ortho-iodo-methoxyphenol motif in transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Directed Lithiation: The use of directed ortho-lithiation, a powerful tool for the functionalization of aromatic rings, could provide access to a variety of derivatives of the title compound that are otherwise difficult to prepare. researchgate.net
Spectroscopic and Computational Insights: Gaps and Opportunities
Expected Spectroscopic Properties:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the electronic effects of the iodo, methoxy, and hydroxyl substituents. For the parent compound, 2-methoxy-4-methylphenol, the proton signals appear at specific chemical shifts, which would be perturbed by the introduction of the iodine atom. nih.gov
¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the iodine would exhibit a characteristic low-field shift. Data for 2-methoxy-4-methylphenol shows characteristic peaks for the aromatic and substituent carbons. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band, C-O stretching vibrations for the phenol and methoxy groups, and aromatic C-H and C=C stretching bands. nist.gov
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.gov
Opportunities for future research include:
Comprehensive Spectroscopic Analysis: A thorough spectroscopic investigation using modern NMR techniques (including 2D experiments), high-resolution mass spectrometry, and vibrational spectroscopy (IR and Raman) is crucial to build a complete spectral profile of the compound.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict and rationalize the geometric, electronic, and spectroscopic properties of the molecule. escholarship.orgmdpi.comresearchgate.netnih.govnih.govoatext.com Such studies could provide insights into its conformational preferences, bond energies, and reactivity, complementing experimental findings.
Supramolecular Interactions: Advances in Directed Assembly
The presence of a hydroxyl group (a hydrogen-bond donor and acceptor) and an iodine atom (a potential halogen-bond donor) makes Phenol, 2-iodo-6-methoxy-4-methyl- an interesting candidate for studies in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is increasingly being utilized in crystal engineering and the design of functional materials.
While no specific studies on the supramolecular assembly of Phenol, 2-iodo-6-methoxy-4-methyl- have been reported, research on related iodinated phenols demonstrates their capacity to form predictable supramolecular structures through a combination of hydrogen and halogen bonds.
Future research directions in this domain could involve:
Crystal Engineering Studies: Co-crystallization of Phenol, 2-iodo-6-methoxy-4-methyl- with various hydrogen- and halogen-bond acceptors to explore its self-assembly behavior and generate novel supramolecular architectures.
Host-Guest Chemistry: Investigating the potential of this molecule to act as a guest in larger host cavities or as a building block for the construction of molecular capsules and frameworks.
Functional Materials: Exploring the possibility of creating liquid crystals or other functional materials based on the directed assembly of this compound.
Emerging Frontiers in the Application of Phenol, 2-iodo-6-methoxy-4-methyl- in Chemical Research
The unique combination of functional groups in Phenol, 2-iodo-6-methoxy-4-methyl- suggests its potential utility in a variety of chemical research areas. Substituted phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. oregonstate.edubritannica.com The presence of the iodine atom, in particular, makes it a valuable precursor for the synthesis of more complex molecules.
Potential areas of application for future exploration include:
Medicinal Chemistry: The iodinated phenol scaffold could serve as a starting point for the synthesis of novel biologically active compounds. Iodinated compounds are often used as intermediates in the preparation of radiolabeled molecules for imaging applications or as building blocks in drug discovery programs. nih.gov
Materials Science: The ability to functionalize the molecule at the iodine position could be exploited to create novel polymers or materials with tailored electronic or optical properties.
Organic Synthesis: The compound could serve as a versatile building block in the synthesis of complex natural products or other target molecules. Its multifunctionality allows for sequential and site-selective reactions.
Q & A
Q. What synthetic pathways are recommended for preparing 2-iodo-6-methoxy-4-methyl-phenol?
Answer: The synthesis of iodo-substituted phenolic derivatives often involves selective iodination or condensation reactions. For example, iodination of methoxy-methylphenol precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in acetic acid or DCM) can yield the desired product. Alternatively, Schiff base formation (as seen in related compounds ) could be adapted by introducing iodine post-condensation. Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Key characterization steps include H/C NMR and mass spectrometry to confirm regioselectivity and functional group integrity. Reference:
Q. How can the structural and electronic properties of 2-iodo-6-methoxy-4-methyl-phenol be characterized?
Answer:
- X-ray crystallography : Use SHELX software to resolve crystal structures, particularly for verifying iodine positioning and intermolecular interactions.
- Computational methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties, such as charge distribution and frontier molecular orbitals, to predict reactivity .
- Spectroscopy : FT-IR for functional group analysis (O-H, C-I stretches) and UV-Vis for studying electronic transitions influenced by the iodine substituent.
Reference:
Q. What are the stability considerations for handling 2-iodo-6-methoxy-4-methyl-phenol in laboratory settings?
Answer:
- Light sensitivity : Iodo compounds are often light-sensitive; store in amber glassware under inert gas (N/Ar).
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Preliminary data on analogous compounds suggest stability below 150°C .
- Reactivity : Avoid strong oxidizing agents (e.g., peroxides) due to potential iodine release. Monitor pH in aqueous solutions, as acidic/basic conditions may hydrolyze methoxy or methyl groups.
Reference:
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of iodine in the compound’s reactivity?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify C-I bond cleavage as a rate-determining step.
- Electrochemical analysis : Cyclic voltammetry can reveal redox behavior influenced by iodine’s electronegativity.
- Cross-coupling reactions : Test Suzuki-Miyaura or Ullmann couplings to assess iodine’s leaving-group potential. For example, coupling with aryl boronic acids under Pd catalysis .
Reference:
Q. How can reaction conditions be optimized for high-yield synthesis of 2-iodo-6-methoxy-4-methyl-phenol?
Answer: Use response surface methodology (RSM) to model variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Solvent ratio | Ethanol/Water (70–90%) | 85% Ethanol |
| Reaction time | 6–24 hours | 18 hours |
Validation via ANOVA (p < 0.05) ensures statistical significance. Higher temperatures and ethanol ratios improve iodine incorporation, while prolonged reaction times minimize byproducts .
Reference:
Q. How can contradictory data on the compound’s biological activity be resolved?
Answer:
- Metabolomic profiling : Use LC-MS/MS to identify degradation products or metabolites in biological matrices .
- Dose-response studies : Test activity across concentrations (1–100 µM) to account for cytotoxicity thresholds.
- Control experiments : Include iodine-free analogs to isolate the iodine substituent’s contribution to bioactivity.
Reference:
Q. What advanced techniques validate the compound’s purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHIO requires m/z 264.9652).
- Multinuclear NMR : H-C HSQC/HMBC correlations resolve ambiguous proton assignments, especially near the iodine atom.
- HPLC-DAD/ELSD : Gradient elution (C18 column, acetonitrile/water) with diode-array detection ensures >98% purity.
Reference:
Q. What precautions are critical for toxicological studies of this compound?
Answer:
- Acute toxicity assays : Follow OECD Guidelines 423 (oral toxicity in rodents) with proper PPE (gloves, fume hood).
- Genotoxicity screening : Ames test (Salmonella strains TA98/TA100) to assess mutagenic potential.
- Environmental safety : Evaluate biodegradability via OECD 301F (respirometry) to prevent ecological risks .
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
